N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide
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Overview
Description
N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is a complex organic compound that features a unique combination of benzimidazole, indole, and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Benzimidazole Moiety: This can be achieved by the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Indole Synthesis: The indole ring can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes.
Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides.
Coupling Reactions: The final step involves coupling the benzimidazole, indole, and thiazole intermediates through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated synthesis equipment, stringent reaction condition controls, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole and benzimidazole rings, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents like sodium borohydride or catalytic hydrogenation.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or nucleophiles like amines and thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, catalytic hydrogenation.
Coupling Reagents: EDCI, HOBt for amide bond formation.
Catalysts: Palladium on carbon for hydrogenation reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring may yield indole-2,3-dione derivatives, while reduction of nitro groups would yield corresponding amines.
Scientific Research Applications
Chemistry
In chemistry, N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, this compound is studied for its potential as a therapeutic agent. Its ability to interact with biological macromolecules makes it a candidate for drug development, particularly in targeting enzymes and receptors involved in disease pathways.
Medicine
In medicine, research focuses on its potential anticancer, antimicrobial, and anti-inflammatory activities. Studies have shown that compounds with similar structures can inhibit the growth of cancer cells, reduce inflammation, and combat bacterial infections.
Industry
Industrially, this compound can be used in the development of pharmaceuticals, agrochemicals, and materials science. Its diverse reactivity and biological activity make it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes, receptors, and DNA. The benzimidazole and indole rings are known to intercalate with DNA, disrupting replication and transcription processes. The thiazole ring can interact with enzyme active sites, inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
- N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxylate
- N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxylic acid
- N-((1H-benzo[d]imidazol-2-yl)methyl)-2-(1H-indol-2-yl)thiazole-4-carboxamide derivatives
Uniqueness
What sets this compound apart is its unique combination of three bioactive moieties: benzimidazole, indole, and thiazole. This combination enhances its ability to interact with a wide range of biological targets, making it a versatile compound in scientific research and potential therapeutic applications.
Properties
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(1H-indol-2-yl)-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5OS/c26-19(21-10-18-23-14-7-3-4-8-15(14)24-18)17-11-27-20(25-17)16-9-12-5-1-2-6-13(12)22-16/h1-9,11,22H,10H2,(H,21,26)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWNLMXOWXRRFRD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C3=NC(=CS3)C(=O)NCC4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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